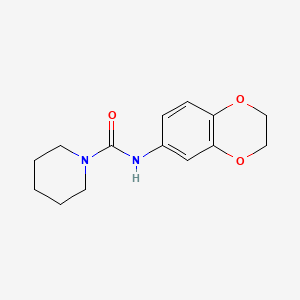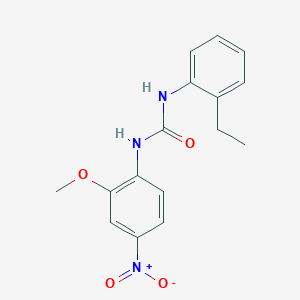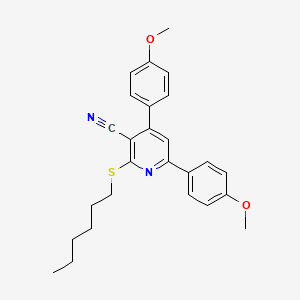![molecular formula C12H9F2N3O3 B4741727 3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4741727.png)
3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
説明
3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD).
作用機序
3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibits the activity of γ-secretase by binding to the active site of the enzyme and preventing the cleavage of APP into Aβ peptides. This results in the accumulation of the APP substrate and a decrease in the production of Aβ peptides. This compound has been shown to be a selective inhibitor of γ-secretase, with little or no effect on other proteases or enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in cellular and animal models of AD. In addition to reducing the production of Aβ peptides, this compound has been shown to improve cognitive function in transgenic mouse models of AD, and to reduce neuroinflammation and oxidative stress. This compound has also been shown to have anti-tumor effects in various cancer cell lines, and to inhibit the growth and migration of cancer cells.
実験室実験の利点と制限
3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a well-characterized and widely used tool compound for the study of γ-secretase and its role in various physiological processes. This compound is relatively easy to synthesize, and its activity can be easily monitored using biochemical and cellular assays. However, this compound has some limitations as a research tool, including its relatively low potency and selectivity for γ-secretase, and its potential off-target effects on other cellular processes.
将来の方向性
There are several potential future directions for the study of 3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid and its therapeutic applications. One area of interest is the development of more potent and selective inhibitors of γ-secretase, which may have improved efficacy and fewer off-target effects. Another area of interest is the investigation of the role of γ-secretase in other physiological processes, such as the regulation of cell proliferation and differentiation. Finally, the potential use of this compound or other γ-secretase inhibitors as therapeutic agents for the treatment of AD and other neurodegenerative diseases remains an active area of research.
科学的研究の応用
3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been widely used as a tool compound to investigate the role of γ-secretase in various cellular and animal models of AD. This compound has been shown to inhibit the production of Aβ peptides in vitro and in vivo, and to reduce the accumulation of amyloid plaques in the brains of transgenic mouse models of AD. In addition, this compound has been used to study the role of γ-secretase in other physiological processes, such as Notch signaling and the regulation of cell proliferation and differentiation.
特性
IUPAC Name |
3-[(3,4-difluorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-5-7(12(19)20)10(16-17)11(18)15-6-2-3-8(13)9(14)4-6/h2-5H,1H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEJGFBDGCFOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-amino-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B4741648.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4741656.png)
![4-methoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4741667.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4741684.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4741694.png)

![7-(4-methyl-1-piperazinyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4741721.png)
![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4741723.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-benzylacetamide](/img/structure/B4741737.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B4741746.png)
